

N,N'-bis(3-aminopropyl)oxamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-bis(3-aminopropyl)oxamide*

Cat. No.: B15600689

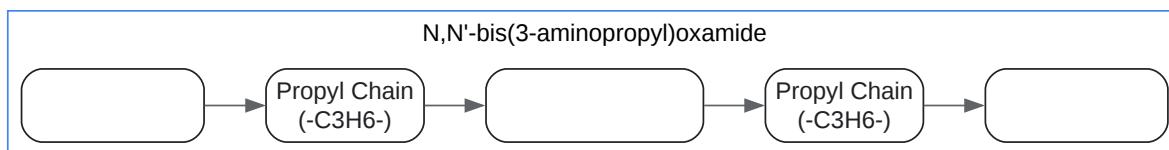
[Get Quote](#)

N,N'-bis(3-aminopropyl)oxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-aminopropyl)oxamide is a symmetrical aliphatic diamide compound. Its structure, characterized by two primary amine groups and a central oxamide core, suggests its potential utility as a versatile building block in various chemical syntheses. The presence of multiple hydrogen bond donors and acceptors imparts specific chemical properties that may be of interest in the fields of medicinal chemistry, materials science, and coordination chemistry. This technical guide provides a detailed overview of the known chemical properties and structure of **N,N'-bis(3-aminopropyl)oxamide**, alongside plausible experimental protocols for its synthesis and analysis based on established chemical principles for similar compounds.


Chemical Structure and Identification

N,N'-bis(3-aminopropyl)oxamide possesses a linear structure with two aminopropyl groups attached to a central oxamide moiety. The oxamide functional group consists of two amide groups directly bonded to each other.

Key Structural Features:

- Primary Amine Groups: Two terminal -NH₂ groups, which are basic and can be readily functionalized.
- Amide Linkages: Two secondary amide groups within the oxamide core, which are generally planar and can participate in hydrogen bonding.
- Aliphatic Chains: Two propyl chains providing flexibility to the molecule.

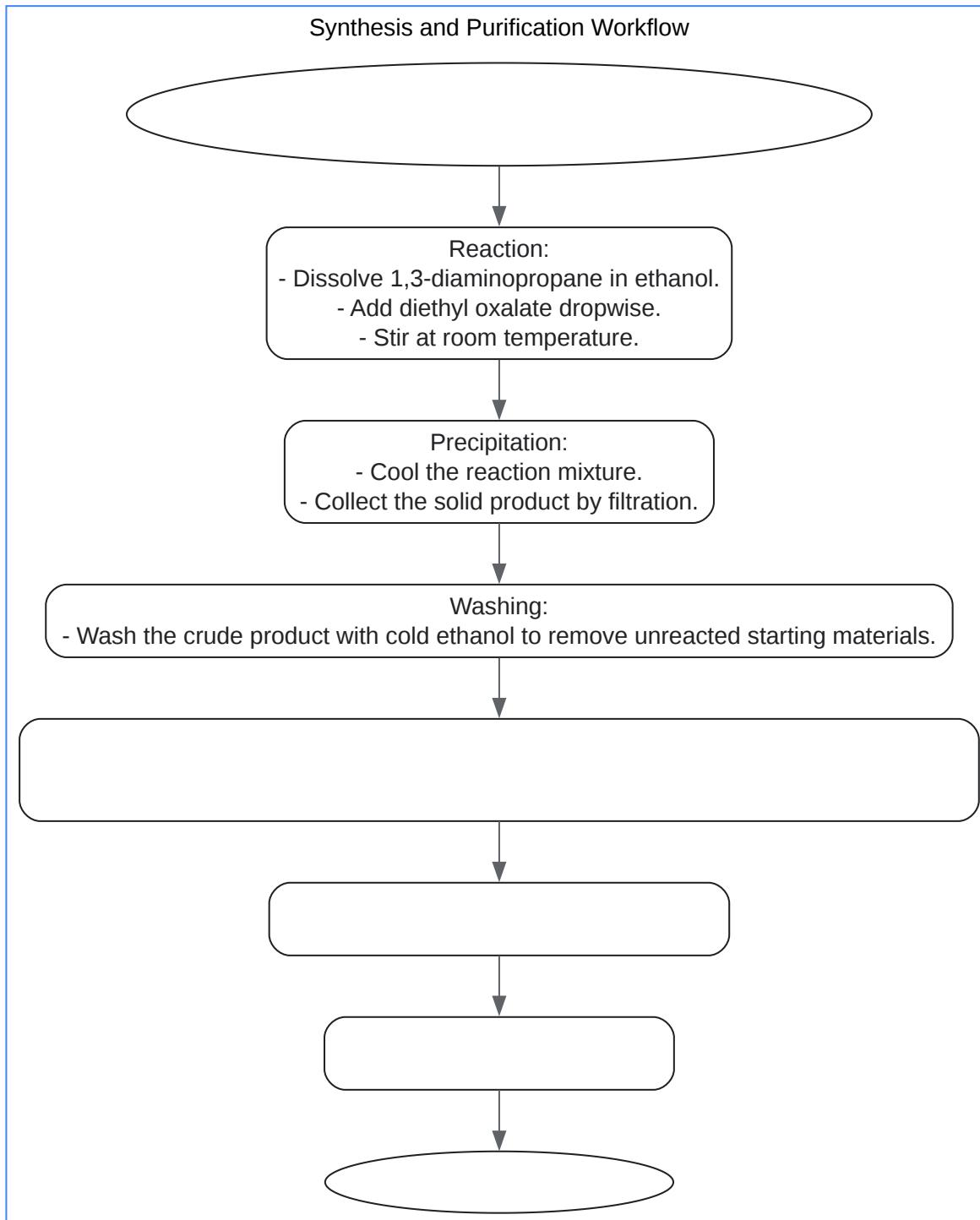
Below is a diagram illustrating the logical relationship of the functional groups within the **N,N'-bis(3-aminopropyl)oxamide** molecule.

[Click to download full resolution via product page](#)

Functional Group Relationship in **N,N'-bis(3-aminopropyl)oxamide**.

Physicochemical Properties

Quantitative data for **N,N'-bis(3-aminopropyl)oxamide** is summarized below. It is important to note that experimental data such as melting point, boiling point, and solubility are not readily available in the cited literature. The presented data is primarily from computational predictions.


Property	Value	Source
Molecular Formula	C8H18N4O2	[1]
Molecular Weight	202.25 g/mol	[1]
IUPAC Name	N,N'-bis(3-aminopropyl)oxamide	[1]
CAS Number	19980-60-0	[1]
Canonical SMILES	C(CN)CNC(=O)C(=O)NCCCN	[1]
InChI	InChI=1S/C8H18N4O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6,9-10H2,(H,11,13)(H,12,14)	[1]
InChIKey	OAFXJTVPAIWNGD-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	110 Å ²	[1]
XLogP3	-1.9	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	7	[1]

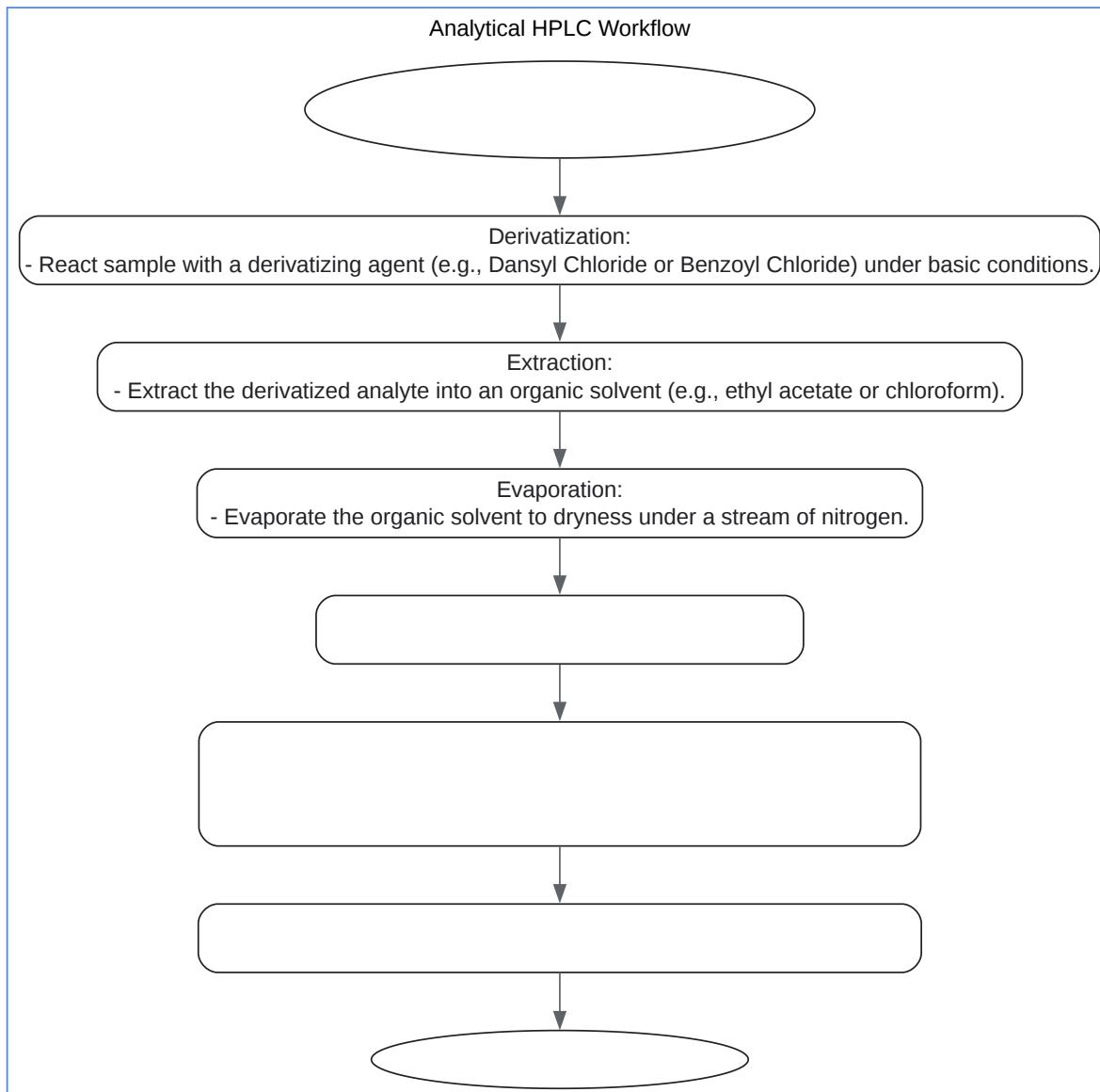
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N,N'-bis(3-aminopropyl)oxamide** are not explicitly available in the scientific literature. However, based on general organic chemistry principles for the synthesis of symmetrical oxamides and the analysis of polyamines, the following protocols are proposed.

Synthesis and Purification Workflow

A common method for the synthesis of symmetrical N,N'-disubstituted oxamides is the reaction of a primary amine with diethyl oxalate. The following workflow outlines a plausible synthetic and purification procedure for **N,N'-bis(3-aminopropyl)oxamide**.

[Click to download full resolution via product page](#)


Proposed Synthesis and Purification Workflow.

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (2.0 equivalents) in a suitable solvent such as ethanol.
- Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution of the diamine at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
- Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation of Crude Product: Upon completion, the solid product, **N,N'-bis(3-aminopropyl)oxamide**, is expected to precipitate from the reaction mixture. The precipitate can be collected by vacuum filtration.
- Purification:
 - Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and soluble impurities.
 - For further purification, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) can be employed.
- Drying and Characterization: Dry the purified product under vacuum to remove residual solvent. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

The analysis of **N,N'-bis(3-aminopropyl)oxamide**, which contains primary amine groups, can be effectively carried out using High-Performance Liquid Chromatography (HPLC) after derivatization.

[Click to download full resolution via product page](#)

Proposed Analytical HPLC Workflow.

Detailed Methodology:

- Sample Preparation: Prepare a stock solution of **N,N'-bis(3-aminopropyl)oxamide** of a known concentration in a suitable solvent (e.g., water or methanol).
- Derivatization: To an aliquot of the sample solution, add a derivatizing reagent such as dansyl chloride or benzoyl chloride in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) to react with the primary amine groups. This step is crucial for enhancing the detectability of the analyte by UV or fluorescence detectors.
- Extraction: After the derivatization reaction is complete, extract the derivatized product into an immiscible organic solvent like ethyl acetate or chloroform.
- Solvent Evaporation and Reconstitution: Evaporate the organic layer to dryness, for example, under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
- HPLC Analysis:
 - Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically suitable.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often used for good separation.
 - Detection: Set the detector (UV or fluorescence) to the wavelength of maximum absorbance or emission of the chosen derivative.
 - Quantification: Inject the prepared sample into the HPLC system. The concentration of **N,N'-bis(3-aminopropyl)oxamide** in the original sample can be determined by comparing the peak area with a standard calibration curve.

Signaling Pathways and Biological Activity

As of the current literature review, there is no specific information available detailing the involvement of **N,N'-bis(3-aminopropyl)oxamide** in any biological signaling pathways or its specific applications in drug development. Its structural similarity to polyamines, which are known to play crucial roles in various cellular processes, suggests that it could potentially

interact with biological systems. However, dedicated studies are required to elucidate any such activities.

Conclusion

N,N'-bis(3-aminopropyl)oxamide is a chemical compound with a well-defined structure that offers potential for further investigation and application in various scientific domains. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features provide a basis for predicting its chemical behavior. The proposed synthetic and analytical protocols, derived from established methodologies for similar compounds, offer a starting point for researchers interested in working with this molecule. Future studies are warranted to explore its physical properties, reactivity, and potential biological activities to fully realize its scientific potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-bis(3-aminopropyl)oxamide | C8H18N4O2 | CID 4552223 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N'-bis(3-aminopropyl)oxamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600689#n-n-bis-3-aminopropyl-oxamide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com